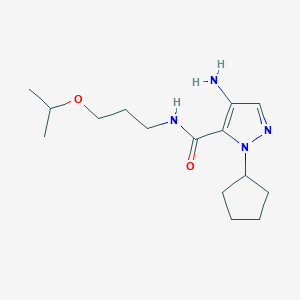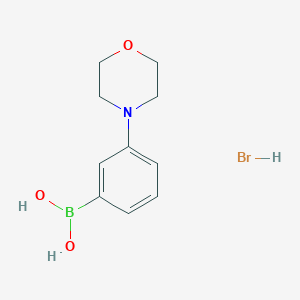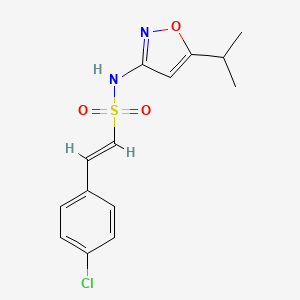
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, also known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP is a selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a crucial role in various cellular processes.
Aplicaciones Científicas De Investigación
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. In Alzheimer's disease and Parkinson's disease research, 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has been shown to protect neurons from damage and improve cognitive function.
Mecanismo De Acción
4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide selectively inhibits the PP2A enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PP2A, 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide can alter the activity of several signaling pathways, including the PI3K/AKT/mTOR pathway, the Wnt/β-catenin pathway, and the MAPK/ERK pathway. The inhibition of PP2A by 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide can also lead to the activation of the tumor suppressor protein p53, which plays a crucial role in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide can inhibit the growth of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In vivo studies have shown that 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide can reduce tumor growth and improve survival rates in animal models of cancer. 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has also been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide in lab experiments is its well-established synthesis method and its selective inhibition of the PP2A enzyme. However, one of the limitations of using 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide is its potential toxicity, which requires careful dosing and monitoring in animal studies. Another limitation is the need for further studies to determine the optimal dosage and administration route for 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide in different diseases.
Direcciones Futuras
There are several future directions for the research on 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide. One direction is to investigate the potential therapeutic applications of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide in other diseases, such as diabetes and cardiovascular diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide in animal models and human clinical trials. Furthermore, the development of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide analogs with improved efficacy and reduced toxicity is another direction for future research.
Métodos De Síntesis
The synthesis of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide involves several steps, including the preparation of cyclopentylamine, the reaction of cyclopentylamine with 3-bromopropyl isopropyl ether, and the reaction of the resulting compound with 4-amino-1H-pyrazole-5-carboxamide. The final product is obtained after purification and isolation steps. The synthesis method of 4-Amino-1-cyclopentyl-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide has been well-established and has been reported in several scientific publications.
Propiedades
IUPAC Name |
4-amino-2-cyclopentyl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-11(2)21-9-5-8-17-15(20)14-13(16)10-18-19(14)12-6-3-4-7-12/h10-12H,3-9,16H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBIQNNYLQNWAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C=NN1C2CCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2354727.png)

![2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2354730.png)
![9-Bromo-1'-ethyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2354731.png)

![7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354734.png)
![4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline](/img/structure/B2354738.png)
![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)

![Ethyl 4-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2354743.png)

![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)
